4-(4-Bromo-2-fluorophenyl)butanenitrile

Description

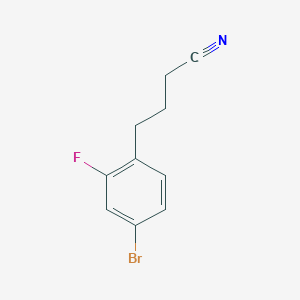

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS: 1057672-39-5) is an aryl-substituted nitrile with the molecular formula C₁₀H₉BrFN and a molecular weight of 332.02 g/mol. Structurally, it consists of a butanenitrile chain attached to a 4-bromo-2-fluorophenyl ring. The compound is primarily used in scientific research, particularly in organic synthesis and medicinal chemistry, due to its versatility as a building block for pharmaceuticals and agrochemicals . Key physical properties include a liquid state at room temperature (based on analogs like 4-(4-bromophenyl)butanenitrile) and a nitrile functional group that enables further derivatization via nucleophilic addition or transition-metal-catalyzed cross-coupling reactions . Safety protocols mandate the use of protective equipment (gloves, goggles) and proper ventilation during handling, as nitriles can release toxic hydrogen cyanide under extreme conditions .

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVVZEIJTZBUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700689 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057672-39-5 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution on Halogenated Phenyl Ketones

A notable method involves nucleophilic substitution of halogenated phenyl ketones with cyanide sources to form the nitrile side chain. For example, 4-bromo-2′-aminochalcone derivatives can be converted into nitrile compounds by treatment with potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at moderate temperatures (~50 °C) for about 1 hour under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by aqueous workup and organic extraction, followed by purification via preparative chromatography.

Reaction conditions summary:

| Parameter | Details |

|---|---|

| Starting material | 4-bromo-2′-aminochalcone |

| Cyanide source | Potassium cyanide (KCN) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 50 °C |

| Reaction time | 1 hour |

| Workup | Dilution with water, extraction with dichloromethane, washing, concentration, purification |

This method allows for efficient incorporation of the nitrile group onto the butanenitrile side chain attached to the bromo-fluorophenyl ring.

Halogenation and Friedel-Crafts Acylation Routes

Although direct preparation methods for 4-(4-Bromo-2-fluorophenyl)butanenitrile are limited, related synthetic routes for fluorophenyl and bromophenyl ketones provide insight into precursor preparation.

Friedel-Crafts Acylation: Fluorobenzene undergoes Friedel-Crafts acylation with phenylacetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) at controlled low temperatures (-20 °C to 50 °C). This yields 1-(4-fluorophenyl)-2-phenylethanone intermediates.

Halogenation: The ketone intermediate is halogenated at the α-position using elemental bromine or sulfuryl chloride in the presence of hydrogen bromide in acetic acid solvent, typically at 20-50 °C. This step introduces the bromine atom to form 2-bromo-1-(4-fluorophenyl)-2-phenylethanone.

Nucleophilic substitution: The halogenated ketone is then subjected to nucleophilic substitution with amides or cyanide sources in polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) in the presence of bases such as sodium carbonate or triethylamine to form nitrile derivatives.

This multistep approach is useful for preparing complex fluorobromo-substituted nitriles and controlling impurity formation.

Catalysts and Solvents

Catalysts: Lewis acids such as AlCl3, FeCl3, SbCl5, BF3, TiCl4, ZnCl2 are employed in Friedel-Crafts acylation steps.

Bases: Sodium carbonate, potassium carbonate, cesium carbonate, triethylamine, diisopropylethylamine facilitate nucleophilic substitutions.

Solvents: Polar aprotic solvents like DMSO, DMF, THF, 1,2-dimethoxyethane, methylene chloride, ethyl acetate, acetone, methyl ethyl ketone, isopropanol, acetonitrile, and mixtures thereof are utilized to optimize reaction rates and yields.

Reaction Conditions and Purification

| Step | Conditions | Notes |

|---|---|---|

| Friedel-Crafts Acylation | -20 °C to 50 °C, 6-12 hours, AlCl3 catalyst | Control temperature to minimize impurities |

| Halogenation | 20-50 °C, acetic acid solvent, bromine or sulfuryl chloride | Introduces bromine at α-position |

| Nucleophilic Substitution | 50 °C, 1 hour, KCN in DMSO or other solvents | Monitored by TLC; purification by extraction and chromatography |

| Workup and Purification | Water quench, organic extraction, washing, drying | Crystallization or chromatography to isolate pure product |

Research Findings and Yields

The use of benzalkonium bromide and sodium hydroxide as catalysts in related nitrile synthesis significantly improves reaction rates and yields.

Monitoring by TLC and HPLC ensures complete conversion and purity.

The nucleophilic substitution step is critical for introducing the nitrile group with high selectivity.

Purification by crystallization or preparative chromatography yields neutral, high-purity crystals of the target nitrile compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution on 4-bromo-2′-aminochalcone | KCN, DMSO, 50 °C, 1 h, reflux | High selectivity, moderate temp | Requires careful cyanide handling |

| Friedel-Crafts acylation + halogenation + substitution | Fluorobenzene, phenylacetyl chloride, AlCl3, bromine, bases, polar solvents | Stepwise control of substitution | Multi-step, requires temperature control |

| Catalyzed base-promoted substitution | Benzalkonium bromide, NaOH, ethylene dibromide | Improved yield and rate | Specific to related nitrile types |

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)butanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutanenitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)butanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.

Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.

Industry: The compound is used in the production of materials with specific properties, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)butanenitrile involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Key Analogs :

- 4-(4-Chlorophenyl)butanenitrile (4b)

- 4-(4-Bromophenyl)butanenitrile (4c)

- 4-(4-Iodophenyl)butanenitrile (4d)

- 4-(4-Trifluoromethylphenyl)butanenitrile (4e)

Observations :

- Halogen Effects : Bromine and iodine substituents increase molecular weight and polarizability, impacting boiling points and intermolecular interactions. Iodo-derivative 4d crystallizes as a solid (m.p. 80.5–82.2°C), unlike liquid bromo/chloro analogs .

- Synthetic Yields : Chloro and bromo derivatives show higher yields (82–88%) than iodo (62%), likely due to steric and electronic challenges in coupling reactions .

Functional Group Variations

Nitrile vs. Amide

Sulfur-Containing Derivatives

Compounds like 4-((2-((4-Bromophenyl)thio)ethyl)dimethylsilyl)butanenitrile (11) incorporate thioether and silyl groups, broadening utility in organometallic chemistry. The sulfur atom facilitates coordination to metal catalysts, while the silyl group enhances thermal stability .

Structural Isomers and Branching

- 2-(4-Bromophenyl)-2-Methylpropanenitrile : Branched structure introduces steric hindrance, reducing reactivity in SN2 reactions compared to linear this compound. The methyl groups also lower melting points and increase volatility .

- 2-(4-Bromo-3-methylphenyl)acetonitrile : Shorter carbon chain (acetonitrile vs. butanenitrile) decreases lipophilicity, affecting membrane permeability in biological systems .

Q & A

Q. What are the established synthetic routes for 4-(4-Bromo-2-fluorophenyl)butanenitrile, and how can reaction conditions be optimized for higher yields?

A common method involves reacting 2-fluorobenzyl chloride with butanenitrile in the presence of a base (e.g., sodium hydride) under reflux in an aprotic solvent like dimethylformamide (DMF). Optimizing parameters such as reaction time (typically 6–12 hours), temperature (80–100°C), and stoichiometric ratios of reactants can enhance yield. Catalytic systems or alternative bases (e.g., K₂CO₃) may also improve efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromo, fluoro, and nitrile groups.

- X-ray Crystallography : Tools like SHELXL and ORTEP-3 resolve crystal structures, providing bond lengths/angles and verifying substituent positions .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (m/z 332.02 for C₁₀H₉BrFN) .

Q. What safety protocols are critical when handling this compound?

Mandatory measures include:

- Personal protective equipment (gloves, goggles, lab coat).

- Use of fume hoods to avoid inhalation.

- Proper disposal of chemical waste via halogenated organic waste streams. Contamination risks require immediate deactivation with ethanol or sodium bicarbonate .

Advanced Research Questions

Q. How does the electronic influence of the bromo and fluoro substituents affect the reactivity of the nitrile group in cross-coupling reactions?

The electron-withdrawing nature of Br and F groups enhances the electrophilicity of the nitrile, facilitating nucleophilic additions (e.g., hydrolysis to carboxylic acids or reduction to amines). Comparative studies with chloro/methyl analogs show slower reaction kinetics due to reduced electron deficiency .

Q. What computational strategies are recommended to model the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations predict electrostatic potential surfaces and binding affinities. Molecular docking (using AutoDock Vina) paired with MD simulations (GROMACS) can assess interactions with enzymes like cytochrome P450, guiding drug design .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibition studies?

The nitrile group acts as a hydrogen bond acceptor, targeting kinase ATP-binding pockets. In vitro assays (IC₅₀ values) against EGFR or VEGFR2 kinases demonstrate competitive inhibition, validated via fluorescence polarization assays .

Comparative Reactivity Table

| Compound | Reactivity with Grignard Reagents | Hydrolysis Rate (pH 7) | Electrophilic Substitution Sites |

|---|---|---|---|

| This compound | Moderate (CN group) | Fast (k = 0.15 min⁻¹) | Para to Br, ortho to F |

| 4-(2-Chlorophenyl)butanenitrile | Slower (weaker EW effect) | Moderate (k = 0.08 min⁻¹) | Ortho/meta to Cl |

| 4-(2-Methylphenyl)butanenitrile | Poor (electron-donating CH₃) | Slow (k = 0.03 min⁻¹) | Para to CH₃ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.